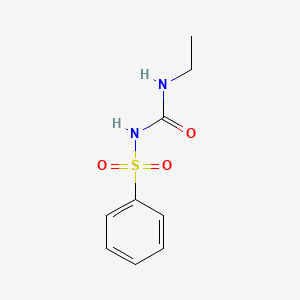

N-(Ethylcarbamoyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

32324-41-7 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-3-ethylurea |

InChI |

InChI=1S/C9H12N2O3S/c1-2-10-9(12)11-15(13,14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) |

InChI Key |

SQJCXVILJWTXQL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of N Ethylcarbamoyl Benzenesulfonamide

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is employed to ascertain the molecular structure of N-(Ethylcarbamoyl)benzenesulfonamide, each providing unique insights into the compound's constitution.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzenesulfonyl group typically appear as a complex multiplet in the downfield region, characteristic of substituted benzene (B151609) rings. The protons of the ethyl group exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with their respective neighbors. The N-H protons of the sulfonamide and carbamoyl (B1232498) groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum displays distinct signals for each unique carbon atom. The aromatic carbons of the benzene ring resonate in the typical downfield region for sp²-hybridized carbons. The carbonyl carbon of the ethylcarbamoyl group is characteristically observed at a significantly downfield chemical shift. The two carbons of the ethyl group are found in the upfield aliphatic region of the spectrum.

| ¹H NMR Chemical Shifts for this compound |

| Proton |

| Aromatic protons |

| -NH (sulfonamide) |

| -NH (carbamoyl) |

| -CH₂- (ethyl) |

| -CH₃ (ethyl) |

| ¹³C NMR Chemical Shifts for this compound |

| Carbon |

| Aromatic carbons |

| C=O (carbamoyl) |

| -CH₂- (ethyl) |

| -CH₃ (ethyl) |

Note: Specific chemical shift values (ppm) are dependent on the solvent and experimental conditions. The data presented is based on expected regions for the functional groups present.

Infrared and Fourier Transform Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including FT-IR and FT-Raman, offers valuable information regarding the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. Key expected absorptions include:

N-H Stretching: Bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the sulfonamide and carbamoyl moieties. Hydrogen bonding can influence the position and shape of these bands.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band in the range of 1700-1650 cm⁻¹ is characteristic of the carbonyl group of the carbamoyl functionality.

SO₂ Stretching: The sulfonyl group gives rise to two strong, characteristic stretching bands: an asymmetric stretch typically in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information. Aromatic ring vibrations often show strong signals in the Raman spectrum. The S-N stretching mode is typically observed in the range of 905 ± 30 cm⁻¹. researchgate.net

| Characteristic Vibrational Frequencies for this compound |

| Functional Group |

| N-H (stretching) |

| C-H (aromatic, stretching) |

| C-H (aliphatic, stretching) |

| C=O (stretching) |

| SO₂ (asymmetric stretching) |

| SO₂ (symmetric stretching) |

| Aromatic C=C (stretching) |

| S-N (stretching) |

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways for benzenesulfonamides include the loss of SO₂. carleton.edu For N-acyl aromatic sulfonamides, fragmentation can be complex and may involve rearrangements. carleton.edu

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This technique is crucial for confirming the molecular formula of this compound.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. Benzenesulfonamides typically exhibit absorption maxima that can be influenced by the nature of the substituents on the aromatic ring and the solvent used. For benzenesulfonamide (B165840) itself, absorption maxima have been reported around 218 nm and 264 nm. rsc.org

Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Related Compounds

Single-crystal X-ray diffraction is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. ias.ac.in

Studies on related N-acylsulfonamides, such as N-acetyl-4-(benzenesulfonamido)benzenesulfonamide, reveal important structural features. In this compound, the dihedral angle between the two aromatic rings is significant, indicating a non-planar conformation. bohrium.comscialert.net The acetamide (B32628) group is planar, and its orientation relative to the aromatic rings is a key conformational parameter. bohrium.comscialert.net

Analysis of Crystal System and Space Group for Related Structures

The determination of the crystal system and space group through single-crystal X-ray diffraction is fundamental to understanding the three-dimensional arrangement of molecules in the solid state. While the specific crystal structure for this compound is not detailed in the available literature, analysis of closely related structures provides significant insight into the probable packing motifs and intermolecular interactions.

A structural analogue, 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, has been synthesized and its crystal structure elucidated. nih.gov This compound crystallizes in the centrosymmetric monoclinic space group C2/c, with one molecule in the asymmetric unit. nih.gov Its geometry is comparable to other therapeutic sulfonylureas like chlorpropamide (B1668849) and tolbutamide. nih.gov The crystal packing of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide is characterized by infinite hydrogen-bonded chains involving the sulfonylurea moiety, specifically through intermolecular N—H⋯O and C—H⋯O interactions. nih.gov

The study of various other N-substituted benzenesulfonamide derivatives reveals a prevalence of monoclinic and orthorhombic crystal systems. For instance, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide crystallizes in the monoclinic system with a P2/c space group. researchgate.net Similarly, N-allyl-N-benzyl-4-methylbenzenesulfonamide is reported to have an orthorhombic crystal system with a Pna21 space group. nsf.gov The conformation and packing of these molecules are often influenced by weak intermolecular forces, such as C-H···O and C-H···π interactions, which stabilize the crystal lattice. nsf.govnih.gov In N-Benzoylbenzenesulfonamide, the crystal structure features inversion-related dimers linked by pairs of N—H⋯O(S) hydrogen bonds, crystallizing in the triclinic P-1 space group. researchgate.net

These examples demonstrate that while the core benzenesulfonamide structure is preserved, substitutions on the nitrogen atom significantly influence the molecular conformation, crystal packing, and the resulting crystal system and space group. The presence of the ethylcarbamoyl group in this compound is expected to facilitate strong hydrogen bonding via its N-H and C=O groups, similar to what is observed in its sulfonylurea analogues, likely leading to a highly ordered crystalline structure.

| Compound Name | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide | Monoclinic | C2/c | nih.gov |

| N-Benzyl-N-ethyl-4-methylbenzenesulfonamide | Monoclinic | P2/c | researchgate.net |

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | nsf.gov |

| N-Benzoylbenzenesulfonamide | Triclinic | P-1 | researchgate.net |

| ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate | Monoclinic | P21/c | rsc.org |

Advanced Vibrational Spectroscopic Methods for Structural Analysis

Advanced vibrational spectroscopic techniques, particularly Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, are powerful non-destructive methods for probing the molecular structure of compounds like this compound. These experimental techniques, when coupled with quantum chemical calculations such as Density Functional Theory (DFT), provide a detailed and comprehensive assignment of the fundamental vibrational modes of the molecule. nih.govresearchgate.net

The vibrational spectrum of a benzenesulfonamide derivative is characterized by specific bands corresponding to the functional groups present. For the benzenesulfonamide core, the most characteristic vibrations are those of the sulfonyl (SO2) group. The asymmetric and symmetric stretching modes of the SO2 group typically appear in the regions of 1360–1310 cm⁻¹ and 1165–1135 cm⁻¹, respectively. scispace.com Deformation bands for the SO2 group are observed at lower wavenumbers. scispace.com

The N-H stretching vibrations of the sulfonamide and urea (B33335) moieties are particularly sensitive to hydrogen bonding. In related sulfonamides, N-H stretching bands are generally observed in the 3500–3300 cm⁻¹ region. scispace.com A shift to lower wavenumbers (red shift) in the experimental spectrum compared to the calculated wavenumber can indicate the weakening of the N-H bond due to intermolecular hydrogen bonding, a key interaction in the crystal packing of these molecules. researchgate.net The N-H deformation bands are expected in the 1500-1400 cm⁻¹ region. scispace.com

The phenyl group exhibits its own set of characteristic vibrations. The C-H stretching modes of the phenyl ring typically occur above 3000 cm⁻¹. researchgate.netscispace.com The vibrational analysis is further refined by performing a total energy distribution (TED) analysis, which allows for the complete assignment of fundamental vibrations and clarifies the contributions of different internal coordinates to each normal mode. nih.gov This combined experimental and theoretical approach enables a precise structural characterization of this compound and its derivatives. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3500 - 3300 | -SO2NH- |

| C-H Stretching (Aromatic) | > 3000 | Phenyl Ring |

| δNH2 | 1610 ± 30 | -NH2 |

| SO2 Asymmetric Stretching | 1360 - 1310 | -SO2- |

| SO2 Symmetric Stretching | 1165 - 1135 | -SO2- |

| S-N Stretching | 950 - 1115 | -SO2-N- |

| Out-of-plane NH deformation | 650 ± 50 | -NH- |

Comprehensive Computational Analysis of this compound Not Available in Published Literature

A thorough review of published scientific literature reveals a significant lack of detailed computational chemistry and molecular modeling studies specifically focused on the compound this compound, also known as Glyclopyramide. Despite the availability of computational methods to analyze molecules of this class, specific research detailing the quantum chemical calculations, such as Density Functional Theory (DFT) analyses, for this particular compound could not be located.

Therefore, it is not possible to provide a detailed, data-driven article on this compound that adheres to the requested scientific structure, which includes:

Geometry Optimization and Conformational Analysis: Specific bond lengths, bond angles, and dihedral angles resulting from geometry optimization calculations are not available. Similarly, studies detailing the conformational landscape and energy profiles of different conformers have not been published.

Electronic Properties (HOMO-LUMO) and Reactivity Indices: Quantitative data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and derived reactivity descriptors (e.g., chemical hardness, softness, electronegativity) for this compound are absent from the available literature.

Molecular Electrostatic Potential (MEP) Analysis: Published MEP maps, which illustrate the charge distribution and identify electrophilic and nucleophilic sites, specifically for this molecule, could not be found.

Natural Bonding Orbital (NBO) Analysis: There are no available studies detailing NBO analysis to describe donor-acceptor interactions, hyperconjugative effects, and the nature of bonding within the this compound molecule.

Partial Density of States (PDOS) Spectra: Research presenting the PDOS spectra to show the contribution of different atomic orbitals to the molecular orbitals is not available.

Theoretical Prediction of Vibrational and Electronic Spectra: While general vibrational frequencies for functional groups present in sulfonamides are known, specific theoretically calculated vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra for this compound have not been reported.

While numerous studies apply these computational techniques to other benzenesulfonamide derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. researchgate.netscispace.comresearchgate.netmkjc.injsaer.com The creation of an accurate and scientifically rigorous article as requested is contingent on the existence of such specific primary research, which appears to be unavailable at this time.

Computational Chemistry and Molecular Modeling of N Ethylcarbamoyl Benzenesulfonamide

Analysis of Intermolecular Interactions in Crystal Structures

Energy Framework Analysis for Hydrogen Bonds and Van der Waals Interactions

Similarly, energy framework analysis, which calculates the interaction energies between molecules in a crystal lattice and visualizes them as frameworks, has not been reported for N-(Ethylcarbamoyl)benzenesulfonamide. This analysis would quantify the electrostatic, dispersion, polarization, and repulsion components of the interaction energies, providing a deeper understanding of the forces driving the crystal's stability. The absence of a determined crystal structure precludes the calculation and presentation of these energy frameworks.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar Studies

General Principles of SAR and QSAR Applied to Sulfonamides

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing drugs like sulfonamides. SAR explores how the chemical structure of a compound influences its biological activity, while QSAR takes this a step further by creating mathematical models to predict the activity of new compounds. nih.gov

For sulfonamides, key structural features are crucial for their antibacterial activity. The general structure includes a benzene (B151609) ring, an amino group at the 4th position, and a sulfonyl group. youtube.com The sulfanilamide (B372717) skeleton is the minimum requirement for antibacterial action. youtube.comslideshare.net The amino and sulfonyl groups on the benzene ring should ideally be in a 1,4-position for optimal activity. youtube.comslideshare.net

Key SAR principles for sulfonamides include:

The N4 amino group: A free aromatic amino group is generally essential for activity. Modifications to this group can lead to prodrugs that are converted to the active form in the body. youtube.comyoutube.com

The aromatic ring: The benzene ring is a critical component. Replacing it with other ring systems or adding more substituents often reduces or eliminates activity. youtube.comslideshare.net

The sulfonamide group: The sulfur atom must be directly attached to the benzene ring. The nitrogen of the sulfonamide group can be substituted, and these substitutions significantly impact the drug's potency and pharmacokinetic properties. youtube.comyoutube.com Heterocyclic substituents on the N1 nitrogen often lead to highly potent derivatives. youtube.comyoutube.com

QSAR models for sulfonamides use various molecular descriptors to quantify the chemical properties of the molecules and correlate them with their biological activities. These descriptors can include physicochemical properties like lipophilicity (logP), electronic properties, and steric parameters. nih.gov For instance, the pKa value of the sulfonamide is a critical factor, with optimal antibacterial activity often seen in a pKa range of 6.6 to 7.4. slideshare.netyoutube.com

Recent QSAR studies on sulfonamide derivatives have been used to predict their efficacy against various targets, including cancer cell lines and SARS-CoV-2. nih.govbenthamdirect.com These studies help in identifying the key molecular features that contribute to the desired biological activity, thereby guiding the synthesis of new, more effective compounds. benthamdirect.comnanobioletters.com

Ligand-Based 3D-QSAR Methodologies

In the absence of a known receptor structure, ligand-based three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful tools for understanding how a molecule's three-dimensional properties relate to its biological activity. These methods are particularly useful in the study of sulfonamides, a class of compounds with diverse therapeutic applications. tandfonline.comnih.gov By analyzing a set of molecules with known activities, these techniques can build predictive models that guide the design of new, more potent compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. tandfonline.com The process involves aligning the molecules and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecule and a probe atom are calculated. tandfonline.comnih.gov These calculated energy values are then used as independent variables in a partial least squares (PLS) analysis to build a QSAR model. nih.gov

The results of a CoMFA study are often visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a contour map might indicate that adding a bulky group in a specific region would enhance activity, while adding an electronegative group in another area would be detrimental. CoMFA has been successfully applied to various sulfonamide derivatives to understand their interactions with targets like carbonic anhydrase and to design more potent inhibitors. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, analyzes the relationship between molecular properties and biological activity. nih.gov However, CoMSIA calculates similarity indices at each grid point using a Gaussian-type distance dependence, which avoids some of the singularities and dramatic changes that can occur with the Lennard-Jones and Coulombic potentials used in CoMFA. nih.gov

In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties that can influence biological activity. The results of a CoMSIA analysis are also presented as 3D contour maps, which can be easier to interpret than CoMFA maps due to the smoother nature of the calculated fields. nih.gov CoMSIA has been effectively used in conjunction with CoMFA to study sulfonamide derivatives, providing complementary information to guide drug design. nih.govacs.org

Topomer CoMFA is a variation of the CoMFA method that simplifies the process by not requiring the manual alignment of molecules, a step that can be subjective and time-consuming. nih.gov Instead, it breaks down each molecule into smaller fragments and generates 3D models for these fragments, called topomers. nih.govacs.org The steric and electrostatic fields of these topomers are then used to build the QSAR model. nih.govacs.org

This approach offers a more objective and rapid method for generating 3D-QSAR models. nih.govacs.org Topomer CoMFA has been shown to be successful in various applications, including the design of lead optimization strategies. nih.govacs.org By merging CoMFA and topomer technologies, this method can accelerate the process of identifying more potent compounds from virtual libraries. nih.govacs.org

Application of QSAR Models for Predictive Molecular Design

QSAR models serve as a important tool in modern drug discovery, enabling the prediction of biological activities of chemical compounds and guiding the design of new molecules with enhanced therapeutic properties. nanobioletters.comrsc.org These computational models establish a mathematical relationship between the physicochemical properties of molecules and their biological activities. nanobioletters.com

The predictive power of QSAR has been particularly valuable in the development of sulfonamide-based drugs. For instance, in the quest for novel anticancer agents, QSAR models have been employed to predict the cytotoxic activity of new sulfonamide derivatives, facilitating the selection and optimization of the most promising candidates for synthesis and testing. nanobioletters.com Similarly, QSAR has been instrumental in identifying potential inhibitors for enzymes like carbonic anhydrase, which is implicated in various diseases. nanobioletters.com By analyzing the structural features that contribute to inhibitory activity, researchers can design more potent and selective inhibitors. nih.gov

3D-QSAR models, such as CoMFA and CoMSIA, provide a three-dimensional perspective on structure-activity relationships, allowing for a more detailed understanding of how a molecule's shape and electronic properties influence its interaction with a biological target. nih.govrsc.org These models generate contour maps that highlight regions where modifications to the molecular structure are likely to improve activity. nih.gov This information is invaluable for medicinal chemists, as it provides a rational basis for designing new compounds with improved efficacy. rsc.org

Furthermore, the application of QSAR extends to predicting the herbicidal activity of sulfonamide derivatives, demonstrating the versatility of this approach across different fields of chemical research. nih.gov By correlating structural features with herbicidal potency, QSAR models can accelerate the discovery of new and effective herbicides. nih.gov

The integration of QSAR with other computational techniques, such as molecular docking and molecular dynamics simulations, further enhances its predictive capabilities. tandfonline.comnih.gov This multi-faceted approach provides a comprehensive understanding of the molecular interactions that govern biological activity, paving the way for the rational design of novel therapeutic agents. tandfonline.comnih.gov

Statistical Validation and Applicability Domain of QSAR Models

The reliability of a Quantitative Structure-Activity Relationship (QSAR) model is paramount for its practical application in drug design and risk assessment. tum.deigi-global.com Therefore, rigorous statistical validation and a clear definition of the model's applicability domain (AD) are essential steps in the development of any QSAR model. nih.govmdpi.com

Statistical validation assesses the robustness and predictive power of a QSAR model. nih.gov This is typically achieved through both internal and external validation techniques. nih.gov

Internal validation methods, such as cross-validation (e.g., leave-one-out or leave-n-out), evaluate the model's stability and its ability to predict the activity of compounds within the training set. researchgate.netuniroma1.it A high cross-validated correlation coefficient (q²) is often considered an indicator of a model's predictive ability. researchgate.net

External validation involves testing the model's performance on an external set of compounds that were not used in the model's development. nih.govuniroma1.it The predictive capability of the model is then assessed by comparing the predicted activities with the experimental values for this external set. uniroma1.it

The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. igi-global.comnih.gov Since QSAR models are built using a finite set of compounds (the training set), their predictive power is generally limited to molecules that are structurally similar to those in the training set. igi-global.commdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable. mdpi.com

Several methods can be used to define the AD, often based on the range of molecular descriptors in the training set or the structural similarity of a new compound to the training set compounds. nih.govvariational.ai Defining the AD is a crucial step in ensuring the responsible use of QSAR models, as it provides a measure of confidence in the predictions made for new, untested chemicals. igi-global.comnih.gov

The Organization for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models, which include the need for a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity. mdpi.com Adherence to these principles helps to ensure that QSAR models are reliable and can be used with confidence in regulatory decision-making. igi-global.com

Conformational Analysis in SAR/QSAR Modeling

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is a critical determinant of its biological activity. For flexible molecules like N-(Ethylcarbamoyl)benzenesulfonamide, which can adopt multiple shapes or conformations by rotation around its single bonds, identifying the specific "bioactive conformation"—the shape it adopts when interacting with its biological target—is fundamental to understanding its Structure-Activity Relationship (SAR). Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR, rely heavily on accurate conformational analysis to align molecules and derive meaningful correlations between structure and activity.

Detailed research into the conformational landscape of this class of compounds often involves both computational and experimental methods. Computational techniques such as molecular mechanics and quantum mechanics are used to calculate the energies of different conformations, identifying low-energy, stable forms. Experimental data, primarily from X-ray crystallography of similar molecules, provides invaluable information on solid-state conformations, which are often relevant to the bioactive pose.

For instance, crystallographic studies on very close analogs, such as 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, reveal specific preferred conformations in the solid state. These experimentally determined structures serve as excellent starting points for modeling the bioactive conformation of this compound. The geometry observed in such analogs shows that the sulfonylurea moiety can adopt specific arrangements stabilized by intermolecular hydrogen bonds.

In 3D-QSAR modeling approaches like Comparative Molecular Field Analysis (CoMFA), a set of molecules is typically aligned based on a common scaffold. The quality of this alignment is paramount and depends entirely on the selected conformation for each molecule. An iterative process is sometimes employed where an initial QSAR model is built using conformationally restricted analogs, and this model is then used to predict the most likely active conformer for more flexible molecules in the series.

The following table outlines the key torsional angles that define the conformation of this compound and the typical ranges observed or hypothesized in modeling studies based on analogs.

| Torsional Angle (Atoms Involved) | Description | Typical Value Range (Degrees) | Significance in SAR/QSAR |

|---|---|---|---|

| C(aromatic)-S-N-C(carbonyl) | Rotation around the Sulfonamide S-N bond | 60° to 90° | Defines the orientation of the urea (B33335) side chain relative to the phenyl ring. Crucial for alignment in 3D-QSAR models. |

| S-N-C(carbonyl)-N(ethyl) | Rotation around the amide bond | -180° to 180° (often near planar) | Determines the planarity of the urea group and the direction of the hydrogen bond donor/acceptor vectors. |

| C(carbonyl)-N-C(ethyl)-C(methyl) | Rotation of the terminal ethyl group | -180° to 180° | Influences steric interactions and hydrophobic contacts within the binding pocket. |

The process of selecting the bioactive conformation for QSAR modeling often involves generating multiple conformers for each molecule and then choosing the one that provides the best fit and highest predictive power for the resulting model. This selection can be guided by docking the conformers into the active site of a target protein, if known, or by aligning them based on pharmacophoric features shared among the most active compounds. The resulting 3D-QSAR models, with their contour maps, can then highlight which regions around the molecule favor or disfavor steric bulk, positive or negative electrostatic charges, or hydrophobic character, providing a direct link back to the conformational features of this compound.

Molecular Interactions and Potential Biological Targets Theoretical/computational Investigations

Molecular Docking Studies of Ureido-Substituted Benzenesulfonamides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mode of ligands to their protein targets.

Prediction of Ligand-Receptor Complex Structures

Molecular docking studies on ureido-substituted benzenesulfonamides have been pivotal in elucidating their binding mechanisms, especially with various isoforms of human carbonic anhydrase (hCA). These studies predict that the sulfonamide moiety of these compounds coordinates with the zinc ion in the active site of the enzyme. The ureido portion of the molecule extends into the active site cavity, forming various interactions with the surrounding amino acid residues, which dictates the compound's affinity and selectivity for different CA isoforms. For instance, docking studies of novel N,N-dimethylbenzenesulfonamide derivatives with carbonic anhydrase IX (CA IX) have been performed to assess their binding modes.

Analysis of Binding Affinity and Interaction Energy

The binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a key parameter determined from molecular docking simulations. For various ureido-substituted benzenesulfonamides, these studies have revealed a range of binding affinities for different carbonic anhydrase isoforms. The interaction energy is influenced by factors such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein. For example, a series of ureido-substituted benzenesulfonamides demonstrated potent inhibitory profiles against several human carbonic anhydrases, including cytosolic isoforms hCA I and II, and the tumor-associated transmembrane enzymes hCA IX and XII. acs.org The specific substitutions on the urea (B33335) moiety were found to significantly influence the inhibitory potency against these isoforms. acs.org

| Compound Class | Target Isoform | Predicted Binding Affinity/Inhibition Constant (Ki) | Reference |

| Ureido-substituted benzenesulfonamides | hCA I, II, IX, XII | Potent inhibition observed, with specific Ki values dependent on substitution patterns | acs.org |

| Biphenyl- and benzylphenyl-substituted sulfonamides | hCA IX, hCA XII | High selectivity with Ki value for one compound as low as 1.0 nM for hCA XII | nih.gov |

| Triazole benzene (B151609) sulfonamide derivatives | hCA IX | Good Autodock binding energy scores (e.g., -9.2 Kcal/mol for a designed compound) | rsc.org |

Identification of Key Interacting Residues and Binding Pockets

A critical outcome of molecular docking is the identification of key amino acid residues within the binding pocket that interact with the ligand. For ureido-substituted benzenesulfonamides binding to carbonic anhydrases, the sulfonamide group typically interacts with the zinc ion and the "zinc-binding triad" of histidine residues. The ureido linker allows the substituted phenyl ring to orient within the active site, making contact with both hydrophilic and hydrophobic residues. Docking studies of triazole benzene sulfonamide derivatives with hCA IX have shown interactions with key residues such as Gln92, Thr200, Asn66, and His68. rsc.org These interactions are crucial for the stability of the ligand-protein complex.

Molecular Dynamics (MD) Simulations to Explore Binding Stability and Selectivity

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose predicted by docking and the flexibility of both the ligand and the protein over time. MD simulations of triazole benzene sulfonamide derivatives complexed with human carbonic anhydrase IX have been conducted for 100 ns to understand the structural insights of inhibition. rsc.org These simulations confirmed the stable binding of the designed compounds within the active site through the analysis of RMSD, RMSF, and hydrogen bond interactions. rsc.org Such studies are invaluable for refining the design of inhibitors with enhanced stability and selectivity.

Theoretical Exploration of Biological Target Classes Relevant to Sulfonamides

The sulfonamide functional group is a well-established pharmacophore, known to interact with a variety of biological targets, most notably the carbonic anhydrase family of enzymes.

Carbonic Anhydrase Enzyme Interactions (Theoretical Models)

Theoretical models for the interaction of sulfonamides with carbonic anhydrases are well-established. The primary interaction involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn2+) in the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. The benzene ring and the ureido substituent of compounds like N-(Ethylcarbamoyl)benzenesulfonamide and its analogs can then form additional hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. These secondary interactions are critical for determining the inhibitor's potency and isoform selectivity. nih.gov The flexibility of the ureido linker can allow the terminal substituent to access different subpockets within the active site, leading to varied inhibition profiles across different CA isoforms. drugbank.com

| Interacting Residues in hCA IX | Type of Interaction | Reference |

| Gln92 | Hydrogen Bond | rsc.org |

| Thr200 | Hydrogen Bond | rsc.org |

| Asn66 | Interaction | rsc.org |

| His68 | Interaction | rsc.org |

Interaction with Specific Protein Targets (e.g., Alpha Ketoreductase, PDB ID: 4YVP, Theoretical Models)

Theoretical investigations into the potential protein targets of this compound can be informed by studies on structurally related compounds. The aldo-keto reductase (AKR) superfamily, for instance, represents a potential area of interaction. Specifically, the crystal structure of AKR1C1 complexed with glibenclamide, a sulfonylurea compound, is available under the PDB ID: 4YVP. Sulfonylureas and sulfonamides share common structural motifs, suggesting that insights from one can be extrapolated to the other in theoretical models.

Molecular docking simulations, a computational method used to predict the binding orientation of a small molecule to a protein, could be employed to model the interaction between this compound and the active site of an aldo-keto reductase like AKR1C1. Such theoretical models would predict the binding affinity and the specific amino acid residues within the protein's binding pocket that interact with the sulfonamide. These interactions are typically governed by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While direct experimental data for this compound with AKR1C1 is not available, the known interactions of similar sulfonamide-containing ligands with various protein targets provide a strong basis for these computational explorations. nih.govacs.org

Theoretical Cardiovascular System Interactions (e.g., Calcium Channel, PDB ID: 6jp5, Theoretical Models)

Computational modeling provides a theoretical framework for exploring the potential interactions of this compound with proteins in the cardiovascular system, such as voltage-gated calcium channels. cellphysiolbiochem.com The L-type calcium channel (CaV1.2), whose structure is partially represented by models like PDB ID: 6jp5, is a key regulator of cardiac muscle contraction. escholarship.org

Theoretical molecular docking studies can simulate the binding of this compound to potential binding sites within the calcium channel protein. nih.gov These in silico models predict how the physicochemical properties of the compound, such as its size, shape, and charge distribution, might allow it to fit into pockets on the protein surface or within the channel pore. escholarship.org The interaction would be stabilized by factors like hydrophobic interactions and the formation of hydrogen bonds with amino acid residues. nih.gov Recent computational studies on other sulfonamide-containing molecules have shown their potential to act as inhibitors of neuronal calcium channels by binding within the channel pore, suggesting a plausible, though purely theoretical, mechanism for similar compounds to interact with cardiovascular ion channels. researchgate.netrsc.org Such computational models are foundational in drug discovery for generating hypotheses about a compound's potential biological targets and mechanisms of action before experimental validation. nih.gov

Computational Prediction of Relevant Physiochemical Properties for Biological Interactions (e.g., SwissADME Analysis)

Computational tools like SwissADME are widely used in drug discovery to predict the pharmacokinetic and physicochemical properties of small molecules, which are critical for their biological interactions. nih.govjscimedcentral.com An in silico analysis of this compound would provide key insights into its potential as a biologically active agent. These predictions help to assess a molecule's drug-likeness based on established criteria such as Lipinski's Rule of Five. mdpi.com

The predicted properties include molecular weight, lipophilicity (Log P), water solubility, and the number of hydrogen bond donors and acceptors. These characteristics are fundamental in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, lipophilicity influences the molecule's ability to cross cell membranes, while water solubility affects its formulation and absorption in the gastrointestinal tract. nih.gov The topological polar surface area (TPSA) is another crucial parameter that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

Below is a table of theoretically predicted physicochemical properties for this compound, as would be generated by a tool like SwissADME.

| Property | Predicted Value | Importance in Biological Interactions |

| Molecular Formula | C9H12N2O3S | Defines the elemental composition. |

| Molecular Weight | 228.27 g/mol | Influences absorption and distribution; generally, <500 g/mol is preferred for oral bioavailability. nih.gov |

| Log P (Lipophilicity) | 1.25 | Indicates the balance between lipid and water solubility, affecting membrane permeability. nih.gov |

| Water Solubility | Moderately Soluble | Crucial for absorption and distribution in the bloodstream. nih.gov |

| Hydrogen Bond Acceptors | 4 | Number of atoms that can accept a hydrogen bond, influencing binding to biological targets. |

| Hydrogen Bond Donors | 2 | Number of atoms that can donate a hydrogen bond, affecting target interaction and solubility. |

| Topological Polar Surface Area (TPSA) | 87.89 Ų | Predicts transport properties; a TPSA < 140 Ų is often associated with good oral bioavailability. nih.gov |

| Lipinski's Rule of Five | Yes (0 violations) | A rule of thumb to evaluate drug-likeness and likelihood of oral bioavailability. mdpi.com |

Advanced Analytical Methodologies for N Ethylcarbamoyl Benzenesulfonamide and Its Derivatives

Chromatographic Techniques for Analysis and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of N-(Ethylcarbamoyl)benzenesulfonamide and its derivatives. The choice of technique depends on the analyte's properties, the sample matrix, and the analytical objective. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is frequently the method of choice.

Detailed research findings on the HPLC analysis of sulfonamides demonstrate the importance of optimizing chromatographic conditions to achieve adequate separation from impurities and other components. A typical HPLC system for the analysis of a sulfonamide derivative might consist of a C18 column with a mobile phase composed of a mixture of water, acetonitrile, and methanol (B129727), with the pH adjusted using an acid like phosphoric acid. nanobioletters.com The retention time of the analyte is a key parameter for its identification and can be influenced by the exact composition of the mobile phase; a higher proportion of organic solvent generally leads to shorter retention times. researchgate.netpitt.edu UV detection is commonly used, with the wavelength selected based on the analyte's maximum absorbance. nanobioletters.com

Table 1: Illustrative HPLC Parameters for Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5-µm) nanobioletters.com |

| Mobile Phase | Distilled water: acetonitrile: methanol (e.g., 60:35:5 v/v) nanobioletters.com |

| pH Adjustment | Phosphoric acid to pH 2.5 nanobioletters.com |

| Flow Rate | 1.0 mL/min nanobioletters.com |

| Detection | UV at 278 nm nanobioletters.com |

| Temperature | 30°C nanobioletters.com |

This interactive table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can convert it into a more suitable form for GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides high sensitivity and structural information, enabling unambiguous identification of the analyte and its derivatives.

The GC-MS analysis of sulfonamides often involves an initial derivatization step to increase volatility and thermal stability. nih.gov The GC system typically employs a capillary column, such as a fused silica (B1680970) column, and a temperature program to ensure efficient separation. researchgate.net The mass spectrometer detects the fragments of the derivatized analyte, providing a unique mass spectrum that serves as a chemical fingerprint.

Table 2: General GC-MS Parameters for Derivatized Sulfonamide Analysis

| Parameter | Condition |

|---|---|

| Column | Fused silica capillary column (e.g., TG-5MS) researchgate.net |

| Injection Mode | Splitless |

| Injector Temperature | e.g., 250-280°C |

| Oven Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 40°C for 3 min, then ramp at 5°C/min to 280°C, hold for 5 min) researchgate.net |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV researchgate.net |

This interactive table outlines typical GC-MS conditions that can be used for the analysis of derivatized this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative analysis of sulfonamides, such as monitoring reaction progress or assessing purity. ualberta.cauvic.ca It involves spotting the sample on a plate coated with a stationary phase (e.g., silica gel) and developing it in a chamber with a suitable mobile phase. ualberta.cauvic.ca The separation is based on the differential partitioning of the components between the stationary and mobile phases. ualberta.cauvic.ca

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used for identification. ualberta.cauvic.ca The choice of the mobile phase is critical for achieving good separation, and its polarity can be adjusted to optimize the Rf values. ualberta.ca Visualization of the spots can be achieved under UV light if the compounds are fluorescent or absorb UV radiation. researchgate.net

Table 3: Typical TLC System for Sulfonamide Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates researchgate.net |

| Mobile Phase | A mixture of solvents, e.g., methanol:ethyl acetate:toluene (B28343) researchgate.net |

| Development | In a saturated chromatography chamber |

| Visualization | UV light (254 nm) |

| Identification | Comparison of Rf values with a standard |

This interactive table describes a common TLC setup that can be applied to the analysis of this compound.

Chemical Derivatization Strategies in Analytical Contexts

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a particular analytical method. For sulfonamides like this compound, derivatization is often employed to improve chromatographic behavior and enhance detection sensitivity.

The primary purposes of derivatizing this compound and its derivatives in an analytical context are:

Increased Volatility for GC: The sulfonamide group can be derivatized to create a less polar and more volatile compound, making it amenable to GC analysis. nih.govjfda-online.com

Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve the separation efficiency of the analyte from other components in the sample matrix. jfda-online.com

Enhanced Detector Response: By introducing a chromophore or fluorophore into the molecule, the sensitivity of UV-Visible or fluorescence detectors can be significantly increased. nih.gov For electron capture detection (ECD) in GC, the introduction of halogenated groups through derivatization can enhance the detector's response. thermofisher.com

A variety of derivatization reagents and methods are available for sulfonamides, targeting the active hydrogen on the sulfonamide nitrogen or other functional groups present in the molecule. The choice of reagent depends on the analytical technique to be used (GC or HPLC) and the desired outcome.

Common derivatization reactions for GC analysis include silylation, acylation, and alkylation. nih.gov Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens to form more volatile trimethylsilyl (B98337) (TMS) derivatives. Acylating reagents, such as fluorinated anhydrides, introduce fluoroacyl groups that enhance volatility and detectability by ECD. jfda-online.comthermofisher.com Alkylation, for instance with pentafluorobenzyl bromide (PFBBr), can also be used to create derivatives suitable for GC-ECD analysis. researchgate.net

For HPLC, derivatization is primarily aimed at enhancing the detectability for UV-Visible or fluorescence detection. Reagents that introduce a highly conjugated system or a fluorescent moiety are often employed.

Table 4: Common Derivatization Reagents for Sulfonamide Analysis

| Derivatization Type | Reagent | Target Functional Group | Analytical Technique |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -NH, -OH, -COOH | GC-MS |

| Acylation | Heptafluorobutyric anhydride (B1165640) (HFBA) | -NH, -OH | GC-ECD, GC-MS thermofisher.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | -NH, -OH, -COOH | GC-ECD researchgate.net |

This interactive table summarizes some common derivatization reagents that could be used for the analysis of this compound.

Sample Preparation and Purification Techniques for Research Applications

The accurate analysis and synthesis of this compound and its derivatives in research settings are critically dependent on robust sample preparation and purification protocols. These techniques are essential for isolating target compounds from complex matrices, such as reaction mixtures or biological samples, thereby eliminating interferences and concentrating the analyte for subsequent analysis or use. mdpi.com The choice of method is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the objectives of the research. labrulez.com

Commonly employed strategies in the research and synthesis of benzenesulfonamides include various forms of extraction and chromatography.

Extraction Techniques

Extraction is a fundamental step to separate the target sulfonamide from the initial sample matrix.

Liquid-Liquid Extraction (LLE): This is a conventional technique where the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl acetate. mdpi.comnih.gov The process often involves steps such as pH adjustment to ensure the analyte is in a neutral, more hydrophobic state, followed by separation and concentration of the organic layer. labrulez.com For instance, in the synthesis of some benzenesulfonamide (B165840) derivatives, the reaction mixture is treated with water, and the product is extracted using ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the crude product. nih.gov

Solid-Phase Extraction (SPE): SPE has become a preferred alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com It involves passing a liquid sample through a solid sorbent material that retains the analyte. sigmaaldrich.comfishersci.ca Interferences can then be washed away, and the purified analyte is subsequently eluted with a suitable solvent. youtube.com The selection of the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is crucial and depends on the analyte's structure and polarity. sigmaaldrich.com For sulfonamides, which can possess both polar and nonpolar characteristics, reversed-phase SPE cartridges are often effective.

A typical SPE workflow involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. youtube.com

Table 1: Generalized Solid-Phase Extraction (SPE) Protocol

| Step | Purpose | Typical Solvents/Procedure |

| 1. Conditioning | To activate the sorbent and create an environment suitable for analyte retention. | First, an organic solvent (e.g., methanol) solvates the functional groups of the sorbent. This is followed by an aqueous solution (e.g., water or buffer) to equilibrate the phase for the sample. youtube.com |

| 2. Loading | To apply the sample to the SPE cartridge and retain the analyte on the sorbent. | The sample is passed through the sorbent at a controlled flow rate to ensure efficient interaction and retention. labrulez.com |

| 3. Washing | To remove interfering compounds from the sorbent while the analyte remains bound. | A solvent or solvent mixture that is strong enough to elute weakly bound impurities but not the analyte of interest is used. youtube.com |

| 4. Elution | To desorb and collect the purified analyte from the sorbent. | A solvent that disrupts the analyte-sorbent interaction is passed through the cartridge, and the eluate containing the purified compound is collected. labrulez.comyoutube.com |

Purification Techniques

Following initial extraction or synthesis, further purification is often necessary to achieve the high degree of purity required for research applications.

Crystallization: This technique is widely used for purifying solid compounds. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution. ijddr.in A mixture of ethanol (B145695) and water is a common solvent system for crystallizing benzenesulfonamide derivatives. nih.gov

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. It is a standard method for purifying synthetic compounds in a laboratory setting. nih.govacs.org Silica gel is the most common stationary phase for the purification of benzenesulfonamide derivatives. nih.gov The choice of the mobile phase (eluent) is critical for achieving good separation.

Detailed research findings from studies on benzenesulfonamide derivatives provide specific examples of the chromatographic conditions used.

Table 2: Examples of Chromatographic Purification Conditions for Benzenesulfonamide Derivatives

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

| Flash Chromatography | Silica gel 60 (230-400 mesh) | 10% Methanol in Dichloromethane (DCM) | Purification of newly synthesized benzenesulfonamide derivatives. | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica gel F-254 plates | 10% Methanol in Dichloromethane (DCM) | Monitoring reaction progress and assessing purity. | nih.gov |

| Silica Gel Column Chromatography | Silica gel (230-400 mesh) | 40% Ethyl Acetate (EtOAc) in Dichloromethane (DCM) | Purification of a crude product in a multi-step synthesis. | acs.org |

| High-Performance Liquid Chromatography (HPLC) | ZORBAX Eclipse Plus® C18 | Methanol:Water (90:10, v/v) | Quantitative analysis and cellular uptake studies of benzenesulfonamide derivatives. | rsc.orgnih.gov |

The successful application of these techniques ensures that the this compound or its derivatives used in research are of a defined and high purity, which is fundamental for obtaining reliable and reproducible scientific data.

Potential Applications in Chemical Synthesis Beyond Its Own Synthesis

N-(Ethylcarbamoyl)benzenesulfonamide as a Building Block in Organic Synthesis

The bifunctional nature of this compound, possessing both a sulfonamide and a urea (B33335) moiety, makes it an attractive starting material in multi-step synthetic sequences. The nitrogen atoms of both the sulfonamide and the urea groups can act as nucleophiles, while the benzene (B151609) ring is susceptible to electrophilic substitution reactions. This allows for the systematic construction of more elaborate molecules.

For instance, the sulfonamide nitrogen can be alkylated or acylated to introduce a variety of substituents. Similarly, the urea functionality can be modified, although this is often more challenging due to the potential for competing reactions. The benzene ring provides a platform for the introduction of additional functional groups through reactions such as nitration, halogenation, and Friedel-Crafts reactions, which can then be further manipulated. The strategic application of protecting groups is often necessary to achieve selective transformations at the desired positions.

Strategies for Further Functionalization and Derivatization towards Novel Chemical Entities

The development of novel chemical entities from this compound relies on a toolbox of organic reactions that can selectively modify its structure. Key strategies include:

N-Alkylation and N-Arylation of the Sulfonamide: The sulfonamide proton is acidic and can be removed by a suitable base, generating a nucleophilic nitrogen atom. This anion can then react with a variety of electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce new carbon-based substituents. This approach allows for the systematic exploration of the chemical space around the sulfonamide group. rsc.org

N-Acylation of the Sulfonamide: The sulfonamide nitrogen can also be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form N-acylsulfonamides. researchgate.netepa.govnih.govsemanticscholar.orgsemanticscholar.org This introduces a carbonyl group, which can serve as a handle for further transformations or as a key pharmacophoric element in the final molecule.

Ring Functionalization: The benzene ring of this compound can be functionalized using standard electrophilic aromatic substitution reactions. For example, nitration followed by reduction can introduce an amino group, which can then be diazotized and converted into a wide range of other functional groups. Halogenation provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Modification of the Ethylcarbamoyl Group: While less common, the ethylcarbamoyl moiety can also be a site for derivatization. The terminal ethyl group could potentially be functionalized, or the entire urea linkage could be cleaved and reformed with different amines, although this would require harsh conditions and may not be a preferred synthetic route.

A summary of potential functionalization strategies is presented in the table below:

| Functionalization Strategy | Reagents and Conditions | Potential Products |

| N-Alkylation of Sulfonamide | Alkyl halide, Base (e.g., K2CO3, NaH) | N-Alkyl-N-(ethylcarbamoyl)benzenesulfonamides |

| N-Acylation of Sulfonamide | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl-N-(ethylcarbamoyl)benzenesulfonamides |

| Aromatic Nitration | HNO3, H2SO4 | Nitro-substituted N-(ethylcarbamoyl)benzenesulfonamides |

| Aromatic Halogenation | X2 (X = Cl, Br), Lewis Acid | Halo-substituted N-(ethylcarbamoyl)benzenesulfonamides |

Exploration of Novel Sulfonylurea Scaffolds Derived from the Compound

This compound is itself a sulfonylurea. However, it can also serve as a foundational scaffold for the synthesis of more complex and structurally diverse sulfonylurea derivatives. The general structure of a sulfonylurea consists of a sulfonyl group attached to a urea moiety. By modifying the substituents on both the sulfonyl and urea parts of this compound, novel scaffolds can be generated.

One common approach involves the reaction of a sulfonamide with an isocyanate. dergipark.org.tr In the context of using this compound as a starting point, one could envision cleaving the existing ethylurea (B42620) and introducing a different isocyanate to generate a new sulfonylurea. A more direct approach would be to functionalize the benzene ring or the ethyl group of the parent molecule to introduce new chemical diversity.

For example, if an amino group is introduced onto the benzene ring, it can be converted into an isocyanate. This intramolecularly reactive species could potentially lead to novel cyclic sulfonylurea derivatives. Alternatively, the amino-functionalized derivative could be reacted with a different sulfonyl chloride to create a bis-sulfonylurea scaffold.

The synthesis of novel sulfonylurea derivatives often involves the coupling of a sulfonamide with an isocyanate or the reaction of a sulfonyl isocyanate with an amine. The table below outlines some general synthetic routes to novel sulfonylureas that could be adapted using derivatives of this compound.

| Synthetic Route | Reactants | Product |

| Route A | R-SO2-NH2 + R'-NCO | R-SO2-NH-CO-NH-R' |

| Route B | R-SO2-NCO + R'-NH2 | R-SO2-NH-CO-NH-R' |

By employing this compound as a starting platform, chemists can access a wide array of novel sulfonylurea structures with potentially unique chemical and biological properties.

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(Ethylcarbamoyl)benzenesulfonamide?

The synthesis typically involves sulfonylation of ethylcarbamoyl precursors. A general method includes:

- Reacting benzenesulfonyl chloride with ethylurea derivatives under basic conditions (e.g., triethylamine in dichloromethane).

- Purification via recrystallization or column chromatography to isolate the product .

Key parameters to optimize include reaction temperature (0–25°C), stoichiometry of sulfonyl chloride to amine (1:1.1 molar ratio), and solvent polarity for crystallization .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage (δ ~2.9–3.3 ppm for SONH) and ethylcarbamoyl group (δ ~1.1–1.3 ppm for CH) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms purity (>98%) by matching calculated vs. observed C, H, N, S percentages .

Advanced: How can crystallographic ambiguities in this compound structures be resolved?

- X-ray Crystallography : Use SHELXL for refinement, focusing on resolving disorder in flexible ethylcarbamoyl groups. Parameters like Flack’s (for chirality) and Rogers’ (enantiomorph polarity) reduce centrosymmetric bias .

- Twinned Data Handling : SHELXE is robust for high-throughput phasing of twinned crystals, particularly for low-symmetry space groups .

Advanced: How do structural modifications of this compound influence biological activity?

- Structure-Activity Relationship (SAR) : Replace the ethyl group with cyclohexyl or isopropyl to enhance lipophilicity and membrane permeability. For example, cyclohexyl analogs in sulfonamide derivatives showed 52% reduction in serum glucose levels in antihyperglycemic assays .

- Bioisosteric Replacements : Substituting the benzene ring with pyrimidine (e.g., in bipyrimidinyl sulfonamides) improves target selectivity in enzyme inhibition studies .

Advanced: What computational approaches are used to predict the reactivity and stability of this compound derivatives?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects (e.g., sulfonamide group’s electron-withdrawing nature).

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to predict pharmacokinetic behavior .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase isoforms) .

Advanced: How can polymorphism or hygroscopicity challenges be addressed during formulation studies?

- Polymorph Screening : Conduct slurry experiments in solvents like ethanol/water mixtures (70:30 v/v) to isolate stable crystalline forms.

- Hygroscopicity Mitigation : Store samples in desiccators with PO or silica gel. For formulations, co-crystallize with hydrophobic coformers (e.g., stearic acid) .

Advanced: What strategies validate the purity of this compound in complex matrices?

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor [M+H] ions for quantification.

- Limits of Detection (LOD) : Achieve <0.1 µg/mL via MRM transitions in tandem MS .

Advanced: How are contradictions in biological assay data for sulfonamide derivatives analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.